molecular formula C15H16BrN3O2S B2958838 2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1797861-54-1

2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2958838
M. Wt: 382.28
InChI Key: URCUXQSENBYYMJ-UHFFFAOYSA-N
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Description

“2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound with a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole-bearing compounds has been a focus for medicinal chemists . A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Potential Antipsychotic Agents

  • Research by Högberg et al. (1990) on similar compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, highlights their potential as antipsychotic agents. These compounds were evaluated for their affinity for the [3H]spiperone binding site and for their inhibition of apomorphine-induced behavioral responses. The study indicated that benzamide 6 could be highly suitable for investigations of dopamine D-2 mediated responses and receptor binding studies both in vitro and in vivo (Högberg et al., 1990).

Synthesis for Radiopharmaceuticals

  • Bobeldijk et al. (1990) discussed the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-BZM), a precursor for radiolabeled compounds used in medical imaging. This compound is integral in the preparation of (S)-123I-IBZM for medical diagnostics (Bobeldijk et al., 1990).

Anti-Inflammatory and Analgesic Agents

  • A study by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds derived from benzodifuranyl, thiazolopyrimidines, and oxadiazepines for their potential use as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition and analgesic activities (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including a compound similar to the one . These compounds are significant in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Cytotoxicity in Cancer Research

  • Research by Hour et al. (2007) on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, which share structural similarities with the compound , demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential applications in anticancer research (Hour et al., 2007).

Antifungal Agents

  • Narayana et al. (2004) synthesized new benzamide derivatives with thiazol-5-yl groups as potential antifungal agents. These compounds were screened for their antifungal activity, underscoring their potential use in treating fungal infections (Narayana et al., 2004).

Antimicrobial Activity

  • Patel et al. (2011) explored new pyridine derivatives with benzothiazolyl groups for their antimicrobial activity. These compounds, related to the one , showed variable and modest activity against bacterial and fungal strains (Patel et al., 2011).

properties

IUPAC Name

2-bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c1-21-11-2-3-13(16)12(8-11)14(20)18-10-4-6-19(9-10)15-17-5-7-22-15/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUXQSENBYYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

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